

# Application Note: Structure Elucidation of Enhydrin Chlorohydrin Using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Enhydrin chlorohydrin*

Cat. No.: *B15596066*

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## Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **enhydrin chlorohydrin**, a derivative of the naturally occurring sesquiterpene lactone, enhydrin. Due to the potential biological activities of chlorinated natural products, understanding their precise structure is crucial for drug discovery and development. This document provides a comprehensive guide, including predicted NMR data, detailed experimental protocols for 1D and 2D NMR techniques, and a proposed synthetic route from enhydrin. The methodologies described herein are broadly applicable to the structural analysis of similar complex natural products.

## Introduction

Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities. Enhydrin, isolated from plants of the *Enhydra* genus, has been a subject of interest for its potential therapeutic properties. Chemical modification, such as the introduction of a chlorine atom to form **enhydrin chlorohydrin**, can significantly alter the bioactivity and pharmacokinetic profile of the parent compound. Therefore, unambiguous structure determination is a critical step in the evaluation of such novel derivatives.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.<sup>[1]</sup> A combination of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond connectivities, ultimately leading to the full structural elucidation of complex molecules like **enhydrin chlorohydrin**.<sup>[2][3][4]</sup>

This application note presents the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **enhydrin chlorohydrin**, based on the known data for enhydrin.<sup>[5]</sup> Furthermore, it provides detailed protocols for the necessary NMR experiments and a plausible synthetic pathway for the preparation of **enhydrin chlorohydrin** from its parent compound, enhydrin.

## Predicted NMR Data for Enhydrin Chlorohydrin

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **enhydrin chlorohydrin**. These predictions are based on the reported data for enhydrin and the expected electronic effects of converting an epoxide to a chlorohydrin functionality. The conversion of an epoxide to a chlorohydrin typically results in a downfield shift for the proton and carbon at the hydroxyl-bearing carbon and a slight upfield shift for the proton and carbon at the chlorine-bearing carbon.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Enhydrin Chlorohydrin** (in  $\text{CDCl}_3$ , 500 MHz)

Position	Predicted $\delta$ (ppm)	Multiplicity	J (Hz)
1	~7.20	dd	
2	~3.50	m	
3	~4.10	d	
4	-	-	-
5	~2.70	d	
6	~4.30	t	
7	~3.05	m	
8	~5.90	d	
9	~5.85	d	
10	-	-	-
11	-	-	-
13a	~6.35	d	
13b	~5.90	d	
14	~1.75	s	
15	~1.50	s	
16 (OMe)	~3.85	s	
Ac-Me	~2.10	s	
2'	-	-	-
3'	~3.10	q	
4'	~1.40	d	
5'	~1.55	s	

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Enhydrin Chlorohydrin** (in  $\text{CDCl}_3$ , 125 MHz)

Position	Predicted $\delta$ (ppm)
1	~149.0
2	~65.0
3	~75.0
4	~70.0
5	~60.0
6	~80.0
7	~45.0
8	~130.0
9	~70.0
10	~133.0
11	~138.0
12	~168.0
13	~123.0
14	~20.0
15	~18.0
16 (OMe)	~52.0
Ac-CO	~170.5
Ac-Me	~21.0
1' (CO)	~168.5
2'	~60.0
3'	~58.0
4'	~15.0
5'	~20.0

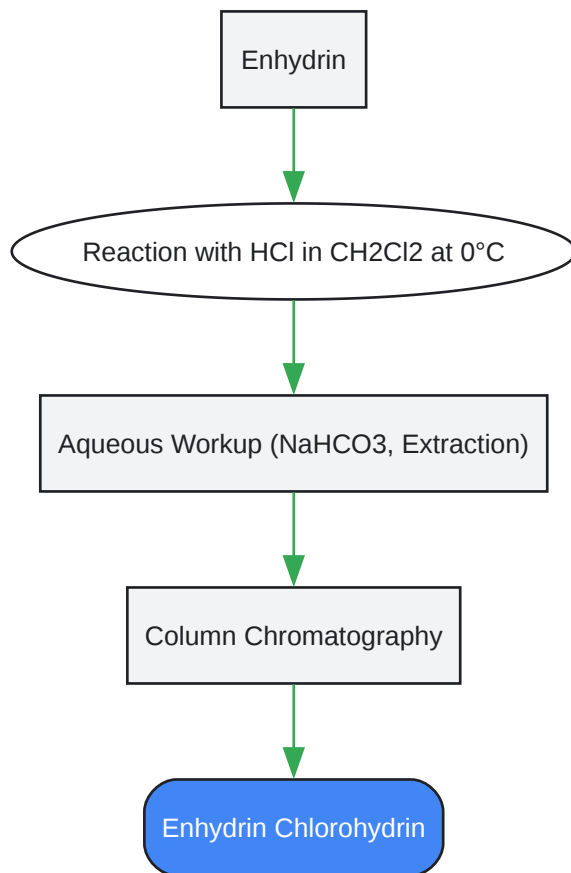
## Experimental Protocols

### Proposed Synthesis of Enhydrin Chlorohydrin

**Enhydrin chlorohydrin** can be synthesized from enhydrin via the ring-opening of one of the epoxide functionalities with hydrochloric acid.

- Reaction:
  - Dissolve enhydrin in a suitable solvent such as dichloromethane or diethyl ether.
  - Cool the solution to 0 °C in an ice bath.
  - Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
  - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Extract the aqueous layer with dichloromethane.
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield **enhydrin chlorohydrin**.

## Proposed Synthesis of Enhydrin Chlorohydrin



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A flowchart for the proposed synthesis of **enhydrin chlorohydrin**.

## NMR Sample Preparation

- Dissolve approximately 5-10 mg of purified **enhydrin chlorohydrin** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

## NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- $^1\text{H}$  NMR:
  - Pulse sequence: zg30
  - Spectral width: 16 ppm
  - Number of scans: 16
  - Relaxation delay: 2.0 s
- $^{13}\text{C}$  NMR:
  - Pulse sequence: zgpg30
  - Spectral width: 240 ppm
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
- COSY (Correlation Spectroscopy):
  - Pulse sequence: cosygpqf
  - Spectral width: 12 ppm in both dimensions
  - Number of scans: 8
  - Data points: 2048 x 512
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse sequence: hsqcedetgpsisp2.3

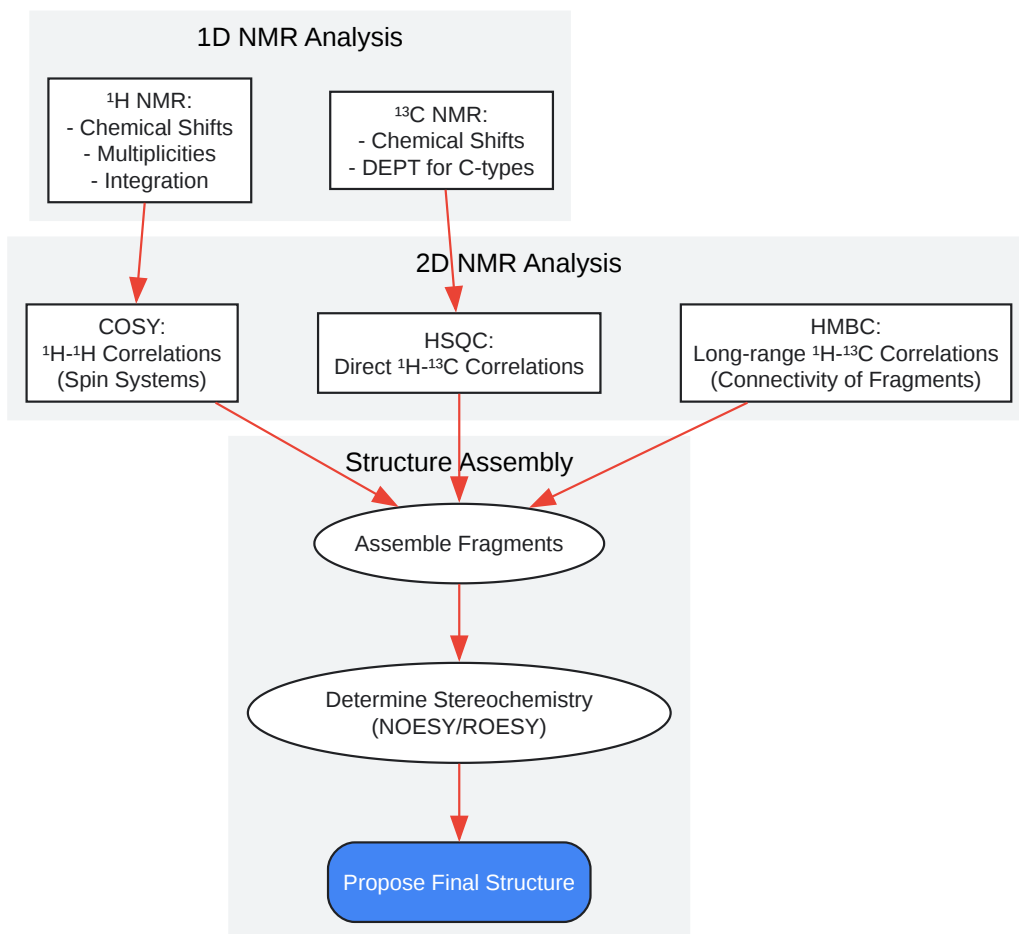
- $^1\text{H}$  spectral width: 12 ppm
- $^{13}\text{C}$  spectral width: 180 ppm
- Number of scans: 4
- Data points: 2048 x 256
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse sequence: hmbcgpndqf
  - $^1\text{H}$  spectral width: 12 ppm
  - $^{13}\text{C}$  spectral width: 220 ppm
  - Number of scans: 16
  - Data points: 2048 x 512
  - Long-range coupling delay (d6): optimized for 8 Hz

## Data Processing and Structure Elucidation Workflow

The acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). The following workflow outlines the logical steps for structure elucidation.



## NMR Structure Elucidation Workflow



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